2-Hydroxy Imipramine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

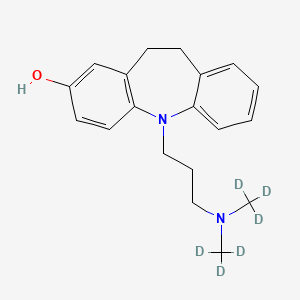

IUPAC Name |

11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTCPJFWLNDKHU-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675938 |

Source

|

| Record name | 5-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189880-70-3 |

Source

|

| Record name | 5-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-Hydroxy Imipramine-d6

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic antidepressant Imipramine. This isotopically labeled compound is a critical tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Introduction

Imipramine, a dibenzazepine derivative, is a widely prescribed tricyclic antidepressant. Its clinical efficacy and therapeutic monitoring are influenced by its metabolism, primarily through N-demethylation to desipramine and aromatic hydroxylation. The 2-hydroxy metabolite, 2-hydroxyimipramine, is a significant product of this metabolic pathway, mediated largely by the cytochrome P450 enzyme CYP2D6. Understanding the formation and clearance of this metabolite is crucial for comprehensive drug development and personalized medicine.

The synthesis of this compound, where six deuterium atoms are incorporated into the N,N-dimethylamino moiety, provides a stable, heavy-isotope labeled internal standard. This is invaluable for mass spectrometry-based quantification, allowing for precise and accurate measurement of the non-labeled analyte in complex biological matrices by correcting for matrix effects and variations in sample processing.

Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine, followed by alkylation with a deuterated side chain and subsequent demethylation to yield the final product.

Experimental Protocols

Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine

-

Reaction Setup: To a solution of methanol, add potassium hydroxide and heat to reflux until the solid is completely dissolved.

-

Addition of Reactants: Add toluene to the solution, followed by the portion-wise addition of 10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine.

-

Reaction: The reaction mixture is heated to reflux for 6-8 hours.

-

Work-up and Purification: After cooling, water is added, and the organic layer is separated, washed, and dried. The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine.

Synthesis of 3-(Dimethylamino-d6)propyl chloride

-

Activation of 3-Chloropropanol: 3-Chloropropanol is reacted with an iodinating agent (e.g., NaI in acetone) to produce 1-chloro-3-iodopropane. This enhances the leaving group ability for the subsequent nucleophilic substitution.

-

Alkylation: 1-Chloro-3-iodopropane is reacted with commercially available dimethylamine-d6 in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., K2CO3) to yield 3-(dimethylamino-d6)propyl chloride.

-

Purification: The product is purified by distillation under reduced pressure.

Synthesis of this compound

-

Alkylation of 2-Methoxy-iminodibenzyl: To a solution of 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine in anhydrous dimethylformamide (DMF), sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of 3-(dimethylamino-d6)propyl chloride. The reaction is then stirred at room temperature overnight.

-

Work-up: The reaction is quenched with water and the product, 2-Methoxy Imipramine-d6, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Demethylation: The crude 2-Methoxy Imipramine-d6 is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr3) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

-

Final Purification: The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Characterization

The structural integrity and isotopic enrichment of the synthesized this compound are confirmed by a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the incorporation of six deuterium atoms.

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| 2-Hydroxy Imipramine | C19H24N2O | 296.1889 | 296.1891 |

| This compound | C19H18D6N2O | 302.2266 | 302.2268 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final compound and to verify the position of the deuterium labels. The absence of signals corresponding to the N-methyl protons in the ¹H NMR spectrum and the altered multiplicity of the adjacent carbon in the ¹³C NMR spectrum are indicative of successful deuteration.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

| Proton Assignment | 2-Hydroxy Imipramine (δ, ppm) | This compound (δ, ppm) |

| Aromatic-H | 6.8 - 7.2 (m, 7H) | 6.8 - 7.2 (m, 7H) |

| -OCH₃ | - | - |

| -OH | 4.5 (br s, 1H) | 4.5 (br s, 1H) |

| -CH₂-N (ring) | 3.9 (t, 2H) | 3.9 (t, 2H) |

| -CH₂- (ring) | 3.2 (s, 4H) | 3.2 (s, 4H) |

| -CH₂-N (side chain) | 2.4 (t, 2H) | 2.4 (t, 2H) |

| -N(CH₃)₂ | 2.25 (s, 6H) | Signal absent |

| -CH₂- (side chain) | 1.8 (quint, 2H) | 1.8 (quint, 2H) |

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

| Carbon Assignment | 2-Hydroxy Imipramine (δ, ppm) | This compound (δ, ppm) |

| Aromatic C-O | 155.0 | 155.0 |

| Aromatic C | 148.2, 145.5, 135.0, 132.8, 129.5, 128.0, 125.0, 120.5, 118.0, 115.5 | 148.2, 145.5, 135.0, 132.8, 129.5, 128.0, 125.0, 120.5, 118.0, 115.5 |

| -CH₂-N (side chain) | 58.0 | 58.0 |

| -CH₂-N (ring) | 48.5 | 48.5 |

| -N(CH₃)₂ | 45.5 | ~45.0 (septet, low intensity) |

| -CH₂- (ring) | 31.0 | 31.0 |

| -CH₂- (side chain) | 27.0 | 27.0 |

Analytical Workflow

The use of this compound as an internal standard in a typical quantitative bioanalytical workflow involves several key steps.

Physical and chemical properties of 2-Hydroxy Imipramine-d6.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic antidepressant Imipramine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering a consolidated source of technical data, metabolic pathways, and analytical considerations.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of 2-Hydroxy Imipramine. The deuterium labeling makes it a crucial tool in pharmacokinetic studies and as an internal standard for quantitative analysis of Imipramine and its metabolites.[1] The following tables summarize the key physical and chemical properties that have been identified from available literature and supplier specifications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1189880-70-3 | [2][3][4] |

| Molecular Formula | C₁₉H₁₈D₆N₂O | [3][5] |

| Molecular Weight | 302.44 g/mol | [3][5] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | 2-8°C in a refrigerator | [3] |

| Shipping Conditions | Ambient temperature | [3][6] |

Table 2: Chemical Identifiers and Classifications

| Identifier/Classification | Details | Source(s) |

| Synonyms | 5-[3-(Dimethylamino-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol; 2-Hydroxyimipramine-d6; G 33679-d6 | [3] |

| Chemical Category | Stable Isotope, Metabolite, Impurity, Pharmaceutical Standard, Intermediate, Fine Chemical | [3] |

| Application | Labeled metabolite of Imipramine, used as a reference standard in analytical method development and validation. | [4] |

Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 2-Hydroxy Imipramine is a key step in this process. The major metabolic routes for Imipramine are N-demethylation and hydroxylation.

-

N-demethylation: Imipramine is demethylated to its active metabolite, desipramine, primarily by CYP2C19, with minor contributions from CYP1A2 and CYP3A4.[7][8][9]

-

Hydroxylation: Both imipramine and its metabolite desipramine undergo hydroxylation. The 2-hydroxylation of imipramine is specifically catalyzed by CYP2D6.[7][8][10]

These hydroxylated metabolites are then often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body.[7]

Below is a diagram illustrating the primary metabolic pathway of Imipramine leading to the formation of 2-Hydroxy Imipramine.

Caption: Metabolic pathway of Imipramine.

Experimental Protocols and Analytical Methods

General Synthesis Approach

The synthesis of deuterated compounds like this compound typically involves the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as using deuterated reagents during the synthesis process. For instance, the synthesis of deuterated imipramine has been described involving the use of deuterated precursors. A plausible synthetic route for this compound would involve the synthesis of a deuterated imipramine precursor followed by hydroxylation, or the direct deuteration of 2-Hydroxy Imipramine, though the latter may be less specific.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques for the quantitative analysis of imipramine and its metabolites in biological matrices.[11][12][13][14]

GC-MS: This method offers high sensitivity and specificity, particularly when using a deuterated internal standard like this compound.[15][16] The general workflow for a GC-MS analysis would involve:

-

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.

-

Derivatization: To improve the volatility and thermal stability of the analytes for GC analysis, a derivatization step is often necessary.[15]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column.

-

MS Detection: The separated components are then introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity.[16]

HPLC: HPLC, often coupled with mass spectrometry (LC-MS), provides a robust and sensitive method for the analysis of these compounds.[12][17] A general HPLC workflow would include:

-

Sample Preparation: Similar to GC-MS, this involves extraction and purification of the analyte from the biological sample.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). The separation is achieved by a mobile phase gradient.

-

Detection: Detection can be performed using a UV detector, but for higher sensitivity and specificity, a mass spectrometer is preferred.[12]

The following diagram illustrates a general experimental workflow for the analysis of this compound in a biological sample.

Caption: General workflow for bioanalysis.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Imipramine. While specific quantitative physical data and detailed experimental protocols are not widely published, this guide provides a comprehensive summary of the available information on its properties and metabolic context. The provided diagrams of the metabolic pathway and a general analytical workflow offer a clear visual representation of these complex processes. Further research and publication of detailed experimental data for this compound would be highly beneficial to the scientific community.

References

- 1. This compound | 1189880-70-3 | Benchchem [benchchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - CAS - 1189880-70-3 | Axios Research [axios-research.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. theclinivex.com [theclinivex.com]

- 7. ClinPGx [clinpgx.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

A Technical Guide to 2-Hydroxy Imipramine-d6 for Research Applications

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the procurement and application of 2-Hydroxy Imipramine-d6. This deuterated internal standard is essential for the accurate quantification of the active metabolite of Imipramine, 2-Hydroxy Imipramine, in various biological matrices. This document outlines key suppliers, a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, and visualizations of the relevant metabolic pathway and experimental workflow.

Sourcing this compound

For research purposes, this compound can be acquired from several reputable suppliers of chemical reference standards. The table below summarizes the key quantitative data from prominent vendors to facilitate easy comparison. Researchers should always request a certificate of analysis from the supplier to ensure the quality and purity of the compound.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pharmaffiliates [1] | 1189880-70-3 | C₁₉H₁₈D₆N₂O | 302.44 |

| Axios Research [2] | 1189880-70-3 | C₁₉H₁₈D₆N₂O | 302.45 |

| LGC Standards [3][4] | 1189880-70-3 | C₁₉H₁₈D₆N₂O | Not Specified |

| Clinivex | Not Specified | Not Specified | Not Specified |

| Santa Cruz Biotechnology | Not Specified | Not Specified | Not Specified |

Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The initial step often involves N-demethylation by CYP2C19, CYP1A2, and CYP3A4 to form its active metabolite, Desipramine.[5][6] Subsequently, both Imipramine and Desipramine are hydroxylated by CYP2D6 to produce 2-Hydroxy Imipramine and 2-Hydroxydesipramine, respectively.[5][7][8] The use of a deuterated internal standard like this compound is critical for accurately quantifying this metabolic conversion in pharmacokinetic and drug metabolism studies.

Metabolic pathway of Imipramine to its major metabolites.

Experimental Protocol: Quantification of 2-Hydroxy Imipramine in Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of 2-Hydroxy Imipramine in human plasma using this compound as an internal standard. This method is based on common bioanalytical techniques involving protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

1. Materials and Reagents

-

Human plasma (with anticoagulant, e.g., EDTA)

-

2-Hydroxy Imipramine analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxy Imipramine and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2-Hydroxy Imipramine by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These will be used to spike into blank plasma to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

-

To 100 µL of plasma in each tube, add 10 µL of the appropriate working standard solution (for calibration standards and QCs) or 10 µL of 50:50 methanol/water (for blank and unknown samples).

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. To the blank, add 20 µL of methanol.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative)

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B, hold, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

2-Hydroxy Imipramine: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1) -> Product ion (Q3) (Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the individual compounds into the mass spectrometer.)

-

-

5. Data Analysis

-

Integrate the peak areas for both the analyte (2-Hydroxy Imipramine) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of 2-Hydroxy Imipramine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 2-Hydroxy Imipramine in a biological sample using a deuterated internal standard.

Experimental workflow for the quantification of 2-Hydroxy Imipramine.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Imipramine |Axios Research [axios-research.com]

- 3. Imipramine-d6 | CAS 65100-45-0 | LGC Standards [lgcstandards.com]

- 4. 2-Hydroxy Imipramine | CAS 303-70-8 | LGC Standards [lgcstandards.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

2-Hydroxy Imipramine-d6 as a Metabolite of Imipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Imipramine-d6, a key metabolite of the tricyclic antidepressant Imipramine. The document details the metabolic pathways, presents quantitative data, outlines experimental protocols for its analysis, and discusses the critical role of its deuterated form in modern bioanalytical assays.

Introduction to Imipramine Metabolism

Imipramine, a tertiary amine tricyclic antidepressant, undergoes extensive hepatic metabolism primarily through two major pathways: N-demethylation and hydroxylation.[1] N-demethylation, mainly mediated by cytochrome P450 enzymes CYP2C19, CYP1A2, and CYP3A4, leads to the formation of its principal active metabolite, desipramine.[2][3][4] Both imipramine and desipramine are then subject to hydroxylation, a reaction predominantly catalyzed by CYP2D6, resulting in the formation of hydroxylated metabolites such as 2-hydroxyimipramine and 2-hydroxydesipramine.[2][3][5] These hydroxylated metabolites are pharmacologically active.[6][7]

2-Hydroxyimipramine is a significant metabolite, and its formation can be influenced by genetic polymorphisms of the CYP2D6 enzyme.[5] Understanding the pharmacokinetics of 2-hydroxyimipramine is crucial for comprehending the overall therapeutic and toxicological profile of imipramine.

Quantitative Data on Imipramine and its Metabolites

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of imipramine and its metabolites.

Table 1: Metabolic Profile of Imipramine in Human Liver Microsomes

| Metabolite | Percentage of Total Metabolites | Reference |

| N-desmethylimipramine (Desipramine) | 84% | [8] |

| 2-hydroxyimipramine | 10% | [8] |

| 10-hydroxyimipramine | 6% | [8] |

Table 2: Pharmacokinetic Parameters of Imipramine and 2-Hydroxyimipramine

| Parameter | Imipramine | 2-Hydroxyimipramine | Reference |

| Half-life (t½) | 6 - 18 hours | 7.07 - 10.12 hours | [9][10] |

| Volume of Distribution (Vd) | Larger | Smaller | [11] |

| Total Body Clearance (unbound drug) | - | 1.51 L/hr/kg (Controls) | [9] |

| 3.12 L/hr/kg (Alcoholics) | [9] | ||

| Fraction Unbound to Plasma Protein | - | 36.4% (Controls) | [9] |

| 29.8% (Alcoholics) | [9] |

Table 3: Steady-State Plasma Concentration Ratios of Imipramine Metabolites

| Metabolite Ratio | Mean Value | Reference |

| 2-OH-imipramine / imipramine | 0.24 | [12][13] |

| 2-OH-desipramine / desipramine | 0.50 - 0.56 | [12][13] |

| Desipramine / imipramine | 1.88 | [13] |

The Role of this compound in Bioanalysis

Stable isotope-labeled (SIL) internal standards are crucial for accurate and reproducible quantification in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[14][15][16] this compound is the deuterated analog of 2-hydroxyimipramine and serves as an ideal internal standard in pharmacokinetic and metabolism studies of imipramine.[17][18]

The use of a SIL internal standard that co-elutes with the analyte helps to normalize for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and accurate data.[16][19] Deuterated standards are preferred because they are non-radioactive, chemically stable, and exhibit nearly identical chemical and physical properties to the unlabeled analyte.[14][15]

Experimental Protocols

This section details a representative experimental protocol for the quantitative analysis of imipramine and its metabolites, including 2-hydroxyimipramine, in plasma samples using a deuterated internal standard like this compound. This protocol is a composite based on methodologies described in the cited literature.[6][20][21]

Objective: To quantify the concentration of 2-hydroxyimipramine in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with this compound as an internal standard.

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

Imipramine, desipramine, 2-hydroxyimipramine, and 2-hydroxydesipramine analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Water, deionized

-

Microcentrifuge tubes

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of human plasma into a microcentrifuge tube.[21]

-

Add a known concentration of this compound internal standard solution.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.[21]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 column (or equivalent).[21]

-

Mobile Phase A: 0.1% formic acid and 20 mM ammonium formate in water.[21]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[21]

-

Gradient Elution: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[6]

-

Monitor the specific precursor-to-product ion transitions for 2-hydroxyimipramine and this compound.

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the 2-hydroxyimipramine standard to the this compound internal standard against the concentration of the 2-hydroxyimipramine standard.

-

Calculate the concentration of 2-hydroxyimipramine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Diagram 1: Metabolic Pathway of Imipramine

Caption: Metabolic conversion of Imipramine to its major metabolites.

Diagram 2: Experimental Workflow for Metabolite Quantification

Caption: Workflow for quantifying 2-hydroxyimipramine in plasma.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous pharmacokinetics of 2-hydroxyimipramine in alcoholics and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The analysis and disposition of imipramine and its active metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imipramine and 2-hydroxyimipramine: comparative cardiotoxicity and pharmacokinetics in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steady-state levels of imipramine and its metabolites: significance of dose-dependent kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. texilajournal.com [texilajournal.com]

- 20. Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium Labeling in 2-Hydroxy Imipramine-d6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic antidepressant Imipramine. This isotopically labeled compound is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This document outlines the rationale for its use, likely synthetic approaches, metabolic pathways, and key analytical data.

Introduction to Deuterium Labeling in Drug Metabolism

Deuterium (²H or D), a stable isotope of hydrogen, has found significant application in pharmaceutical research. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, most notably its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism mediated by cytochrome P450 (CYP) enzymes. By strategically placing deuterium atoms at metabolically active sites, researchers can modulate a drug's pharmacokinetic profile, potentially leading to improved bioavailability, reduced dosing frequency, and a more favorable safety profile.

This compound is the deuterium-labeled form of 2-Hydroxy Imipramine, a primary active metabolite of Imipramine. The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium. Based on commercially available standards, the deuteration in this compound is located on the two methyl groups of the dimethylamino moiety of the side chain.

Physicochemical Properties and Data

Quantitative data for this compound is essential for its application as a reference standard. The following table summarizes its key physicochemical properties based on information from chemical suppliers.

| Property | Value | Source |

| Chemical Name | 5-[3-(Dimethylamino-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol | Axios Research, Santa Cruz Biotechnology |

| Molecular Formula | C₁₉H₁₈D₆N₂O | Axios Research |

| Molecular Weight | 302.45 g/mol | Axios Research |

| CAS Number | 1189880-70-3 | Axios Research |

| Isotopic Purity | Typically >98% | General specification for stable isotope-labeled standards |

| Chemical Purity | Typically >98% | General specification for reference standards |

Synthesis of this compound: A Proposed Pathway

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, a plausible synthetic route can be proposed based on established chemical principles and the synthesis of related compounds. The key step is the introduction of the deuterated N,N-dimethylaminopropyl side chain.

A likely strategy involves the following key transformations:

-

Preparation of a Suitable Precursor: Starting with a protected form of the tricyclic core of Imipramine, likely with a hydroxyl group at the 2-position.

-

Synthesis of Deuterated Side Chain: The deuterated N,N-dimethylaminopropyl side chain can be synthesized from commercially available deuterated starting materials, such as d6-dimethylamine.

-

Coupling Reaction: The deuterated side chain is then coupled to the tricyclic core.

-

Deprotection: Removal of any protecting groups to yield the final product, this compound.

The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations

-

Deuterated Reagents: The synthesis would rely on commercially available deuterated starting materials, such as d6-dimethylamine hydrochloride, to construct the side chain.

-

Reaction Conditions: The alkylation reaction would likely be carried out in the presence of a base to deprotonate the nitrogen on the tricyclic core, facilitating nucleophilic attack on the chlorinated side chain.

-

Purification: High-performance liquid chromatography (HPLC) is a common method for purifying pharmaceutical compounds to the high degree required for reference standards.

-

Characterization: The final product would be rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation and Mass Spectrometry (MS) to verify the molecular weight and isotopic purity.

Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The two major initial metabolic pathways are N-demethylation and aromatic hydroxylation.

-

N-Demethylation: CYP2C19 is the principal enzyme responsible for the demethylation of Imipramine to its active metabolite, Desipramine.

-

Aromatic Hydroxylation: CYP2D6 is the primary enzyme involved in the hydroxylation of the aromatic ring system, leading to the formation of 2-Hydroxy Imipramine.

These primary metabolites can undergo further metabolism. For instance, 2-Hydroxy Imipramine can be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then excreted. The strategic placement of deuterium on the N-methyl groups of this compound makes it an ideal internal standard for tracking the parent compound and its metabolites in biological matrices, as it will co-elute with the non-deuterated analyte but can be distinguished by its higher mass in mass spectrometry.

The following diagram illustrates the primary metabolic pathways of Imipramine.

Caption: Primary metabolic pathways of Imipramine.

Analytical Characterization

The definitive characterization of this compound relies on mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the labeled compound. The mass spectrum of this compound would show a molecular ion peak at m/z 303.2 [M+H]⁺, which is 6 mass units higher than that of the unlabeled 2-Hydroxy Imipramine (m/z 297.2 [M+H]⁺). The fragmentation pattern in tandem mass spectrometry (MS/MS) would be crucial for confirming the location of the deuterium labels on the dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and the sites of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming the successful incorporation of deuterium at this position. The other proton signals of the molecule would remain, allowing for full structural elucidation.

Applications in Drug Development

This compound serves several critical functions in drug development and clinical research:

-

Internal Standard in Bioanalysis: Due to its similar chemical and physical properties to the endogenous analyte, it is an ideal internal standard for quantitative analysis of 2-Hydroxy Imipramine in biological samples (e.g., plasma, urine) by LC-MS/MS. Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

-

Metabolic Profiling: It can be used in "mix-and-match" experiments to help identify and quantify metabolites of Imipramine in complex biological matrices.

-

Pharmacokinetic Studies: The use of deuterated standards is essential for accurately determining the pharmacokinetic parameters of a drug and its metabolites, such as absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This compound is a vital tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard and in metabolic studies allows for the accurate quantification and characterization of the metabolism of Imipramine. While detailed synthetic protocols are often proprietary, an understanding of the principles of deuterium labeling and the metabolic pathways of the parent drug provides a strong foundation for its effective application in research. The continued use of such isotopically labeled compounds will undoubtedly contribute to a deeper understanding of drug disposition and the development of safer and more effective medicines.

The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to the Role of 2-Hydroxy Imipramine-d6

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of pharmacokinetic (PK) research, the accuracy of bioanalytical methods is paramount. The quantification of drug metabolites is crucial for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide delves into the critical role of 2-Hydroxy Imipramine-d6 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic studies of imipramine, a widely used tricyclic antidepressant.

The Imperative for Stable Isotope-Labeled Internal Standards

Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations in sample preparation, matrix effects, and instrument response.[1][2] An internal standard (IS) is introduced to a sample at a known concentration to normalize these variations, thereby improving the accuracy and precision of the quantification of the target analyte.[1]

While structural analogs can be used as internal standards, deuterated standards, such as this compound, are considered the gold standard.[1][3] Their physicochemical properties are nearly identical to the analyte of interest, 2-Hydroxy Imipramine. This ensures they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer, leading to more reliable and reproducible data.[1][3] The use of SIL-IS is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][3]

Imipramine Metabolism: The Formation of 2-Hydroxy Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5][6] The two major metabolic pathways are N-demethylation and hydroxylation.[4][5][7]

-

N-demethylation: Imipramine is demethylated to its active metabolite, desipramine. This process is mainly catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP3A4.[5][6][8]

-

Hydroxylation: Imipramine is hydroxylated to form 2-hydroxyimipramine, a major and pharmacologically active metabolite.[4][9][10] This reaction is primarily catalyzed by CYP2D6.[4][5][9] Desipramine can also be hydroxylated to form 2-hydroxydesipramine, also by CYP2D6.[5][6]

The following diagram illustrates the primary metabolic pathway of imipramine.

Quantitative Analysis: The Advantage of this compound

The use of this compound as an internal standard significantly enhances the performance of bioanalytical assays for the quantification of 2-Hydroxy Imipramine. The following table provides a representative comparison of method validation parameters when using a deuterated versus a non-deuterated (structural analog) internal standard. The data is illustrative of the typical improvements observed.

| Validation Parameter | With this compound (SIL-IS) | With Non-Deuterated IS (e.g., a structural analog) | Acceptance Criteria (ICH M10) |

| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.5% | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | ≤ 5.0% | ≤ 12.0% | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect (%CV) | < 8.0% | < 20.0% | ≤ 15% |

| Recovery (%CV) | Consistent across concentrations | Variable | Should be consistent |

Data is representative and compiled from general findings on the benefits of SIL-IS.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of any pharmacokinetic study. The following sections detail a typical experimental protocol for the quantification of 2-Hydroxy Imipramine in human plasma using this compound as an internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from biological matrices.

-

Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of a 100 ng/mL working solution of this compound in methanol to each plasma sample.

-

Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

The following diagram outlines the experimental workflow.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Imipramine to 2-Hydroxyimipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway from imipramine to its active metabolite, 2-hydroxyimipramine. This document details the enzymatic processes, presents quantitative kinetic data, outlines experimental protocols for studying this biotransformation, and visualizes the key metabolic and regulatory pathways.

Introduction

Imipramine, a tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily through two major pathways: N-demethylation to desipramine and aromatic hydroxylation. The 2-hydroxylation of imipramine is a critical step, leading to the formation of 2-hydroxyimipramine, a pharmacologically active metabolite. Understanding the nuances of this metabolic conversion is paramount for drug development, clinical pharmacology, and personalized medicine, particularly concerning drug-drug interactions and pharmacogenetic variability.

The Metabolic Pathway: From Imipramine to 2-Hydroxyimipramine

The conversion of imipramine to 2-hydroxyimipramine is primarily catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being the principal isoform responsible for this reaction.[1][2][3] While other isoforms like CYP2C19 and CYP1A2 may play minor roles, the high-affinity 2-hydroxylation is almost exclusively attributed to CYP2D6.[3] This metabolic step is a key determinant of the overall clearance of imipramine and contributes to the therapeutic and potential toxic effects of the drug.

Quantitative Analysis of Imipramine 2-Hydroxylation

The kinetics of imipramine 2-hydroxylation have been characterized in human liver microsomes and with recombinant CYP2D6. These studies provide crucial quantitative data on the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax). Furthermore, the inhibitory potential of various compounds on this pathway has been assessed by determining their inhibition constants (Ki).

Table 1: Enzyme Kinetics of Imipramine 2-Hydroxylation by CYP2D6

| Parameter | Value Range | Source(s) |

| Km (Michaelis-Menten constant) | 25 - 31 µM | [1][2] |

| Vmax (Maximum reaction velocity) | 3.2 - 5.7 nmol/mg/h | [1][2] |

Table 2: Inhibition of Imipramine 2-Hydroxylation (CYP2D6-mediated)

| Inhibitor | Ki (Inhibition constant) | Source(s) |

| Quinidine | 9 - 92 nM | [1][2][4] |

| Paroxetine | 0.36 µM | [1][2] |

| Fluoxetine | 0.92 µM | [1][2] |

| Norfluoxetine | 0.33 µM | [1][2] |

| Citalopram | 19 µM | [1][2] |

| Desmethylcitalopram | 1.3 µM | [1][2] |

| Fluvoxamine | 3.9 µM | [1][2] |

Experimental Protocols

In Vitro Metabolism of Imipramine using Human Liver Microsomes

This protocol outlines a typical experiment to determine the formation of 2-hydroxyimipramine from imipramine in a human liver microsomal system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Imipramine hydrochloride

-

2-Hydroxyimipramine standard

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

Procedure:

-

Preparation of Incubation Mixtures:

-

In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL), and imipramine at various concentrations.

-

Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the tubes vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to clean tubes or HPLC vials for analysis.

-

HPLC Method for Quantification of Imipramine and 2-Hydroxyimipramine

This protocol describes a reverse-phase HPLC method with UV detection for the simultaneous quantification of imipramine and 2-hydroxyimipramine.[5][6][7][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium phosphate or sodium perchlorate solution, pH adjusted). A common composition is a ratio between 30:70 and 40:60 (v/v) of acetonitrile to buffer.[8][9]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30-40°C.

-

Detection Wavelength: 220 nm or 252 nm.[8]

-

Injection Volume: 20-50 µL.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of standard solutions containing known concentrations of imipramine, 2-hydroxyimipramine, and the internal standard in the same matrix as the samples (e.g., the quenched reaction buffer).

-

Inject the standards into the HPLC system to generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

-

Sample Analysis:

-

Inject the supernatant from the in vitro metabolism experiment into the HPLC system.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to imipramine, 2-hydroxyimipramine, and the internal standard based on their retention times, as determined from the standard injections.

-

Calculate the concentrations of imipramine and 2-hydroxyimipramine in the samples using the standard curve.

-

Transcriptional Regulation of CYP2D6

The expression of the CYP2D6 gene is subject to complex transcriptional regulation, which can contribute to the inter-individual variability in imipramine metabolism. Several transcription factors are known to play a role in modulating CYP2D6 expression. Hepatocyte Nuclear Factor 4 alpha (HNF4α) is a key activator of CYP2D6 transcription.[10][11][12] Other factors, such as the Small Heterodimer Partner (SHP), can act as repressors.[11] Understanding this regulatory network is crucial for predicting potential drug-gene and drug-disease interactions.

Conclusion

The metabolic conversion of imipramine to 2-hydroxyimipramine, predominantly mediated by CYP2D6, is a cornerstone of its pharmacology. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and drug development professionals to investigate this critical metabolic pathway. A thorough understanding of the enzymatic kinetics, analytical methodologies, and regulatory mechanisms is essential for advancing our knowledge of imipramine's therapeutic actions and for the development of safer and more effective pharmacotherapies.

References

- 1. Inhibitors of imipramine metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. Reappraisal of human CYP isoforms involved in imipramine N-demethylation and 2-hydroxylation: a study using microsomes obtained from putative extensive and poor metabolizers of S-mephenytoin and eleven recombinant human CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of desmethylimipramine 2-hydroxylation by drugs in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic method for the analysis of imipramine metabolism in vitro by liver and brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of imipramine and seven of its metabolites in human liver microsomes by a high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography of imipramine and six metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Transcriptional Regulation of CYP2D6 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatocyte nuclear factor 4 alpha - Wikipedia [en.wikipedia.org]

CAS number and molecular weight of 2-Hydroxy Imipramine-d6.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy Imipramine-d6, a key deuterated metabolite of the tricyclic antidepressant Imipramine. This document details its fundamental properties, metabolic pathways, and relevant experimental protocols, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Core Compound Data

This compound is the deuterated form of 2-Hydroxy Imipramine, a major active metabolite of Imipramine. The incorporation of six deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for quantitative bioanalytical studies.

| Property | Value |

| CAS Number | 1189880-70-3 |

| Molecular Formula | C₁₉H₁₈D₆N₂O |

| Molecular Weight | 302.45 g/mol |

Metabolic Fate and Signaling Pathways of Imipramine

Imipramine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 2-Hydroxy Imipramine is a critical step in its biotransformation.

Imipramine is initially metabolized via two main pathways: N-demethylation to form desipramine, another active metabolite, and aromatic hydroxylation to yield 2-Hydroxy Imipramine.[1][2][3][4] The hydroxylation reaction is predominantly catalyzed by the CYP2D6 isozyme.[1][2][3] 2-Hydroxy Imipramine itself is pharmacologically active and can be further metabolized through glucuronide conjugation, which facilitates its excretion.[2][5]

The therapeutic effects of Imipramine and its active metabolites are attributed to their ability to inhibit the reuptake of norepinephrine and serotonin in the brain. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, leading to downstream signaling events that are thought to alleviate depressive symptoms.

Experimental Protocols

The accurate quantification of 2-Hydroxy Imipramine in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Due to its chemical properties and the complexity of biological samples, specific analytical methods are required.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting Imipramine and its metabolites from plasma or urine is liquid-liquid extraction.

-

Alkalanization: To 1 mL of plasma or urine sample, add a suitable volume of a strong base (e.g., 1M NaOH) to adjust the pH to > 9. This ensures that the analytes are in their non-ionized, more organic-soluble form.

-

Extraction: Add 5 mL of an organic solvent mixture, such as hexane/isoamyl alcohol (98:2 v/v).

-

Vortexing and Centrifugation: Vortex the mixture for 1-2 minutes to ensure thorough mixing and then centrifuge at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Separation: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase used for the chromatographic analysis.

Analytical Methodology: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of 2-Hydroxy Imipramine.[4][6][7]

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium hydrogen phosphate) and an organic modifier (e.g., acetonitrile) is commonly employed. The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection can be used, but for higher sensitivity and selectivity, fluorescence or mass spectrometry (LC-MS) detectors are preferred, especially for low concentrations in biological samples.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes.

-

Derivatization: After extraction and evaporation, the residue can be derivatized using an agent like N-methyl-bis-trifluoroacetamide (MBTFA) to form trifluoroacetyl derivatives.[4]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

-

MS Detection: A mass spectrometer is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The use of a deuterated internal standard like this compound is essential for accurate quantification by correcting for variations in sample preparation and instrument response.[4]

References

- 1. Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Stable Isotope-Labeled Imipramine Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available stable isotope-labeled metabolites of the tricyclic antidepressant, imipramine. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed information on suppliers, product specifications, and experimental applications.

Introduction

Imipramine is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body, primarily by cytochrome P450 (CYP) enzymes.[1][2] The major metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation at the 2 and 10 positions, followed by glucuronide conjugation.[1][3][4] Accurate quantification of imipramine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[5][6] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry (GC-MS and LC-MS/MS) as they correct for matrix effects and variability in sample preparation and instrument response.[7]

This guide details the commercial suppliers of these essential research compounds, provides a comparative summary of their product specifications, and outlines typical experimental protocols for their use.

Commercial Suppliers of Stable Isotope-Labeled Imipramine Metabolites

A number of reputable suppliers offer a range of stable isotope-labeled imipramine and its metabolites. The following table summarizes the key suppliers and their relevant product offerings.

| Supplier | Website |

| MedchemExpress | --INVALID-LINK-- |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- |

| Axios Research | --INVALID-LINK-- |

| Cerilliant Corporation (a part of MilliporeSigma) | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- |

Quantitative Data on Available Stable Isotope-Labeled Imipramine Metabolites

The following tables provide a structured summary of the quantitative data for commercially available stable isotope-labeled imipramine and its principal metabolites. This information has been compiled from the suppliers' product datasheets and certificates of analysis.

Table 1: Stable Isotope-Labeled Imipramine

| Compound | Supplier | Catalog Number | Isotopic Label | Isotopic Purity | Chemical Purity | Format |

| Imipramine-d3 | MedchemExpress | HY-B1490S1 | d3 | ≥98% | ≥98% | Solid |

| Imipramine-d4 | MedchemExpress | HY-B1490S | d4 | ≥98% | ≥98% | Solid |

| Imipramine-d4 HCl | Cambridge Isotope Laboratories | DLM-3035-2 | d4 | 98% | 97% | Neat |

| Imipramine-d4 (hydrochloride) | Cayman Chemical | 15891 | d4 | ≥99% | ≥98% | Solid |

| Imipramine-d6 | MedchemExpress | HY-B1490AS | d6 | ≥98% | ≥98% | Solid |

| Imipramine-d6 | Santa Cruz Biotechnology | sc-207754 | d6 | 99% | 98% | Oil |

Table 2: Stable Isotope-Labeled Desipramine (Metabolite)

| Compound | Supplier | Catalog Number | Isotopic Label | Isotopic Purity | Chemical Purity | Format |

| Desipramine-d4 | MedchemExpress | HY-B0530S | d4 | ≥98% | ≥98% | Solid |

| Desipramine-d4 HCl | Cambridge Isotope Laboratories | DLM-3020-5 | d4 | 98% | ≥98% | Neat |

Table 3: Stable Isotope-Labeled Hydroxylated Imipramine Metabolites

| Compound | Supplier | Catalog Number | Isotopic Label | Isotopic Purity | Chemical Purity | Format |

| 2-Hydroxyimipramine-d6 | LGC Standards | TRC-H943402 | d6 | Not specified | Not specified | Neat |

| 2-Hydroxyimipramine-d6 | Axios Research | Not specified | d6 | Not specified | Not specified | Not specified |

| 2-Hydroxyimipramine-d6 β-D-Glucuronide | Santa Cruz Biotechnology | sc-486151 | d6 | Not specified | Not specified | Solid |

| 2-Hydroxyimipramine-d6 β-D-Glucuronide | LGC Standards | Not specified | d6 | Not specified | Not specified | Not specified |

Experimental Protocols

The use of stable isotope-labeled internal standards is fundamental for accurate quantification of imipramine and its metabolites in biological matrices. Below are detailed methodologies for typical GC-MS and LC-MS/MS analyses.

Sample Preparation for Plasma/Serum Analysis

A common and effective method for extracting tricyclic antidepressants from plasma or serum is protein precipitation.[8][9]

Materials:

-

Plasma or serum sample

-

Acetonitrile (ACN), chilled

-

Internal standard working solution (e.g., Imipramine-d4, Desipramine-d4 in methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50-100 µL of plasma or serum into a microcentrifuge tube.

-

Add an appropriate volume of the internal standard working solution.

-

Add 3 volumes of chilled acetonitrile to the sample (e.g., 300 µL ACN for 100 µL of plasma).

-

Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or well plate for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection if concentration is needed.[10]

GC-MS Analysis of Imipramine and Desipramine

For GC-MS analysis, derivatization of the secondary amine metabolite, desipramine, is often required to improve its chromatographic properties.[7][11]

Derivatization (for Desipramine):

-

The dried extract from the sample preparation step can be derivatized using agents like N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionyl anhydride (PFPA).[10][11]

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, ramping to 300°C.

-

Injection Mode: Splitless injection.

-

MS Ionization: Electron Ionization (EI).

-

MS Detection: Selected Ion Monitoring (SIM) mode for quantification of the target ions for the native and labeled compounds.[10][11]

LC-MS/MS Analysis of Imipramine and Metabolites

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of imipramine and its metabolites.[1][8]

LC Conditions:

-

LC Column: A C18 reversed-phase column is commonly used.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard are monitored.

-

Ion Source Parameters: Parameters such as capillary voltage, gas temperatures, and gas flows should be optimized for maximum signal intensity.[1]

Visualizations

Imipramine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of imipramine.

Caption: Primary metabolic pathways of imipramine.

Experimental Workflow for Quantitative Analysis

This diagram outlines a typical workflow for the quantitative analysis of imipramine and its metabolites in a biological sample using a stable isotope-labeled internal standard.

Caption: Workflow for quantitative analysis using stable isotope dilution.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the sample, the analytical techniques, and the desired outcome.

Caption: Relationship between sample, standard, and analytical outcome.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic drug monitoring of imipramine correlation with a case study [accscience.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. lcms.cz [lcms.cz]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 2-Hydroxy Imipramine in Human Plasma using 2-Hydroxy Imipramine-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine is a tricyclic antidepressant that is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to active metabolites, including 2-hydroxy imipramine. Accurate quantification of these metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxy imipramine in human plasma. The use of a stable isotope-labeled internal standard, 2-Hydroxy Imipramine-d6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[1][2][3]

Key Benefits of Using a Deuterated Internal Standard:

-

Enhanced Accuracy and Precision: Deuterated internal standards co-elute with the analyte, providing effective correction for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume.[1][4]

-

Improved Reproducibility: The chemical and physical similarity to the analyte ensures consistent performance across different samples and analytical runs.[2]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory bodies for bioanalytical method validation.[2]

Experimental Protocols

Materials and Reagents

-

Analytes: 2-Hydroxy Imipramine, this compound (internal standard, IS)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water

-

Plasma: Human plasma (K2-EDTA)

-

Reagents: Zinc Sulfate (for protein precipitation)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 2-Hydroxy Imipramine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 2-Hydroxy Imipramine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 1% zinc sulfate to precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: A flowchart of the protein precipitation method for plasma samples.

LC-MS/MS Instrumentation and Conditions

-

LC System: A suitable UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Hydroxy Imipramine | 297.2 | 86.1 |

| This compound | 303.2 | 92.1 |

Note: The precursor ion for 2-Hydroxy Imipramine corresponds to [M+H]+. The d6 label on the internal standard results in a 6 Da mass shift. The product ions are representative fragments; actual values should be optimized.

Caption: The general workflow from sample injection to data analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve for 2-Hydroxy Imipramine in Human Plasma

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.058 ± 0.004 | 98.7 |

| 10 | 0.115 ± 0.009 | 99.1 |

| 50 | 0.592 ± 0.025 | 101.3 |

| 100 | 1.180 ± 0.051 | 100.8 |

| 250 | 2.950 ± 0.120 | 99.6 |

| 500 | 5.890 ± 0.230 | 98.2 |

-

Linear Range: 1 - 500 ng/mL

-

Correlation Coefficient (r²): > 0.995

-

LLOQ: 1 ng/mL

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day (n=6) Precision (%CV) | Intra-day (n=6) Accuracy (%) | Inter-day (n=18) Precision (%CV) | Inter-day (n=18) Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |

| Low | 3 | 5.1 | 101.7 | 6.2 | 102.5 |

| Mid | 75 | 3.5 | 98.9 | 4.8 | 99.7 |

| High | 400 | 2.8 | 100.4 | 3.9 | 101.1 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3 | 95.8 | 91.2 |

| High | 400 | 97.2 | 93.5 |

Signaling Pathway Context

Caption: The primary metabolic pathways of Imipramine.